molecular formula C12H15N3 B14613439 2-[(2S)-2-pyridin-3-ylpiperidin-1-yl]acetonitrile CAS No. 58936-52-0

2-[(2S)-2-pyridin-3-ylpiperidin-1-yl]acetonitrile

Cat. No.: B14613439
CAS No.: 58936-52-0
M. Wt: 201.27 g/mol
InChI Key: PUVGBKOHDJUFRZ-LBPRGKRZSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2S)-2-pyridin-3-ylpiperidin-1-yl]acetonitrile typically involves the nucleophilic reaction of a piperidine derivative with a suitable nitrile compound. One common method includes the reaction of a piperidine derivative with an organic phosphine reagent and an azo activation reagent . This method ensures an orderly reaction process and can be completed in one step without the use of acrylonitrile.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(2S)-2-pyridin-3-ylpiperidin-1-yl]acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reactants and conditions used. For example, the reaction with aldehydes or ketones can yield cyanohydrins, while substitution reactions can produce various substituted piperidine derivatives.

Mechanism of Action

The mechanism of action of 2-[(2S)-2-pyridin-3-ylpiperidin-1-yl]acetonitrile involves its interaction with specific molecular targets and pathways. Piperidine derivatives are known to exhibit various pharmacological activities, including anticancer, antiviral, and antimicrobial effects . The exact mechanism may involve binding to specific receptors or enzymes, leading to the modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2S)-2-pyridin-3-ylpiperidin-1-yl]acetonitrile is unique due to its specific structural features, which may confer distinct biological activities and chemical reactivity compared to other piperidine derivatives. Its combination of a piperidine ring with a pyridine moiety and an acetonitrile group makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

58936-52-0

Molecular Formula

C12H15N3

Molecular Weight

201.27 g/mol

IUPAC Name

2-[(2S)-2-pyridin-3-ylpiperidin-1-yl]acetonitrile

InChI

InChI=1S/C12H15N3/c13-6-9-15-8-2-1-5-12(15)11-4-3-7-14-10-11/h3-4,7,10,12H,1-2,5,8-9H2/t12-/m0/s1

InChI Key

PUVGBKOHDJUFRZ-LBPRGKRZSA-N

Isomeric SMILES

C1CCN([C@@H](C1)C2=CN=CC=C2)CC#N

Canonical SMILES

C1CCN(C(C1)C2=CN=CC=C2)CC#N

Origin of Product

United States

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